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Introduction

This document provides a detailed protocol for assessing the cytotoxic and anti-proliferative
effects of GDC-0339, a pan-Pim kinase inhibitor, using the CellTiter-Glo® Luminescent Cell
Viability Assay. GDC-0339 is a potent, orally bioavailable inhibitor of Pim kinases 1, 2, and 3,
which are key regulators of cell survival and proliferation pathways implicated in various
cancers, particularly multiple myeloma.[1][2][3] The CellTiter-Glo® Assay is a robust,
homogeneous method for quantifying cell viability by measuring adenosine triphosphate (ATP),
an indicator of metabolically active cells.[4][5][6] The "add-mix-measure" format makes it highly
suitable for high-throughput screening (HTS) of potential therapeutic compounds like GDC-
0339.[7]

Principles of the Methods
CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Assay quantifies the number of viable cells in culture based on the amount
of ATP present.[5] The assay reagent contains a proprietary, thermostable luciferase (Ultra-
Glo™ Recombinant Luciferase) and luciferin. In the presence of ATP, luciferase catalyzes the
oxidation of luciferin, generating a luminescent signal.[8] This "glow-type" signal is highly
stable, with a half-life generally exceeding five hours, which provides flexibility for processing
multiple plates.[5][7][8] The amount of light produced is directly proportional to the amount of
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ATP, which, in turn, is directly proportional to the number of metabolically active cells in the
culture.[5][6]

GDC-0339: A Pan-Pim Kinase Inhibitor

GDC-0339 is a potent inhibitor of all three Pim kinase isoforms (Pim1, Pim2, Pim3) with high
efficacy demonstrated in multiple myeloma xenograft models.[3][9][10] Pim kinases are
serine/threonine kinases that are overexpressed in a variety of hematological and solid tumors.
They play a crucial role in signaling pathways that promote cell cycle progression, inhibit
apoptosis, and regulate protein translation. By inhibiting Pim kinases, GDC-0339 disrupts these
pro-survival signals, leading to decreased cell viability and proliferation.[11][12]

GDC-0339 Signaling Pathway

Pim kinases are downstream effectors of various signaling pathways, including the JAK/STAT
pathway. Upon activation, Pim kinases phosphorylate a range of downstream substrates
involved in cell survival and proliferation. GDC-0339 acts by directly inhibiting the kinase
activity, thereby preventing the phosphorylation of these substrates and promoting apoptosis.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.promega.jp/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol/
https://www.benchchem.com/pdf/Step_by_Step_Guide_for_Performing_a_CellTiter_Glo_Luminescent_Cell_Viability_Assay.pdf
https://www.benchchem.com/product/b8571123?utm_src=pdf-body
https://www.benchchem.com/product/b8571123?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30715878/
https://www.researchgate.net/publication/330858905_Optimization_of_Pan-Pim_Kinase_Activity_and_Oral_Bioavailability_Leading_to_Diaminopyrazole_GDC-0339_for_the_Treatment_of_Multiple_Myeloma
https://www.bioworld.com/articles/641446-genentech-presents-novel-series-of-pan-pim-kinase-inhibitors-candidate-disclosed?v=preview
https://www.benchchem.com/product/b8571123?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8428354/
https://www.mdpi.com/2072-6694/13/17/4304
https://www.benchchem.com/product/b8571123?utm_src=pdf-body
https://www.benchchem.com/product/b8571123?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8571123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Upstream Signaling

Cytokines (e.g., IL-6)

lactivate

JAKsS

activate

STAT3
[

karegulate transcription/ inhibits

Pim Kinase Agiion

Pim Kinases
(Pim1, Pim2, Pim3)

phosphorylates (inactivates)éhosphorylates (inactivate% activates \ stabilizes

\ Downstream Effect’s/ J

Bad p27 MTORC1 c-Myc

T AN 7 7
\promotes \nhibits / promotes/:)romotes
¥ Cellular Outé&{n'e# /

Click to download full resolution via product page

Caption: GDC-0339 inhibits Pim kinases, blocking pro-survival and proliferation signals.
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Experimental Workflow

The overall workflow involves seeding cells, treating them with a dilution series of GDC-0339,
performing the CellTiter-Glo® assay to measure viability, and then analyzing the data to

determine the compound's potency.
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Caption: Experimental workflow for determining GDC-0339 cytotoxicity via CellTiter-Glo®.
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Experimental Protocols
Materials and Reagents

e Cell Line: MM.1S (human multiple myeloma) or other appropriate cancer cell line.
e Compound: GDC-0339 (MedChemExpress, TargetMol, etc.)[1][2]

o Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. No. G7570,
G7571, G7572, or G7573)

e Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1%
Penicillin-Streptomycin.

e Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
o Plates: Sterile, opaque-walled 96-well plates suitable for luminescence measurements.

e Equipment:

(¢]

Luminometer plate reader

Orbital shaker

[¢]

o

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

[e]

Multichannel pipette

Reagent Preparation

e GDC-0339 Stock Solution: Prepare a 10 mM stock solution of GDC-0339 in DMSO. Aliquot
and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

o CellTiter-Glo® Reagent: Prepare the reagent according to the manufacturer's instructions.[6]

[7]
o Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.

o Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.
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o Transfer the entire volume of buffer into the substrate bottle to reconstitute.

o Mix by gentle inversion until the substrate is completely dissolved. The reconstituted
reagent can be stored according to the product information sheet.

Cell Seeding

Culture MM.1S cells according to standard protocols. Ensure cells are in the logarithmic
growth phase and show high viability.

Harvest and count the cells. Dilute the cell suspension in culture medium to a final
concentration of 5 x 10% cells/mL.

Using a multichannel pipette, dispense 100 pL of the cell suspension into each well of an
opaque-walled 96-well plate (yielding 5,000 cells/well).

Set aside wells for "no-cell" background controls, adding 100 pL of cell-free medium to these
wells.[13]

Incubate the plate for 24 hours at 37°C in a 5% COz incubator to allow cells to recover and
resume normal growth.

GDC-0339 Treatment

On the day of treatment, thaw an aliquot of the 10 mM GDC-0339 stock solution.

Prepare serial dilutions of GDC-0339 in culture medium. For an 8-point dose-response curve
(e.g., 10 uM to 1 nM), this can be done in a separate 96-well dilution plate before transferring
to the cell plate.

Carefully remove the desired volume of medium from the cell plate wells and add the
medium containing the GDC-0339 dilutions. Alternatively, add a small volume (e.g., 10 pL) of
a more concentrated drug solution to the existing 100 pL of medium.

To the "vehicle control” wells, add the same volume of medium containing the highest
concentration of DMSO used in the treatment wells (e.g., 0.1%).

Incubate the plate for 72 hours at 37°C in a 5% COz2 incubator.
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CellTiter-Glo® Assay Procedure

Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature
for approximately 30 minutes.[7][13]

Add a volume of reconstituted CellTiter-Glo® Reagent equal to the volume of culture medium
in each well (e.g., add 100 uL of reagent to 100 pL of medium).[7]

Place the plate on an orbital shaker and mix for 2 minutes at a low speed to induce cell lysis.
[13]

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation and Analysis

Raw data from the luminometer should be processed to determine the effect of GDC-0339 on

cell viability.

Calculate Average Background: Average the luminescence readings from the "no-cell”
control wells.

Subtract Background: Subtract the average background value from all other experimental
wells.

Calculate Percent Viability: Normalize the data to the vehicle control. The viability of the
vehicle-treated cells is considered 100%.

o Percent Viability = (Luminescence_Sample / Average Luminescence_Vehicle Control) *
100

Tabulate Results: Summarize the data in a table, including mean percent viability and
standard deviation (SD) for each concentration of GDC-0339.

Determine ICso: Plot Percent Viability against the log of GDC-0339 concentration. Use a non-
linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the
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ICso0 value, which is the concentration of the compound that inhibits 50% of the biological

response.
Sample Data Table

Log Mean
GDC-0339 . . Percent

Concentrati Luminesce SD (RLU) L SD (%)
Conc. (nM) Viability (%)

on nce (RLU)
0 (Vehicle) N/A 1,520,450 85,320 100.0 5.6
1 0 1,485,100 92,150 97.7 6.1
10 1 1,250,800 75,400 82.3 5.0
50 1.7 895,600 51,200 58.9 34
100 2 510,250 45,880 33.6 3.0
500 2.7 115,300 12,500 7.6 0.8
1000 3 78,600 9,100 5.2 0.6
10000 4 65,400 7,800 4.3 0.5
No-Cell

N/A 55,120 4,500 N/A N/A
Control

Note: The data presented in this table is for illustrative purposes only and does not represent

actual experimental results. An ICso of approximately 0.1 uM (100 nM) has been reported for

GDC-0339 in MM.1S cells.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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